molecular formula C12H17ClN2O4S B4885679 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-methylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-methylglycinamide

Cat. No.: B4885679
M. Wt: 320.79 g/mol
InChI Key: UWHRHYIMTARVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N²-[(4-Chlorophenyl)sulfonyl]-N¹-(2-methoxyethyl)-N²-methylglycinamide is a synthetic glycinamide derivative characterized by a sulfonamide-linked aromatic moiety and a methoxyethyl substituent. Its core structure consists of a glycinamide backbone modified at the N¹ and N² positions:

  • N²-substituents: Methyl group and a 4-chlorophenylsulfonyl group. The sulfonyl group contributes to electron-withdrawing effects, while the chloro substituent increases lipophilicity.

This compound shares structural similarities with Toll-like receptor (TLR) agonists, particularly TLR2/6 activators, as noted in pharmacological studies . Its design leverages substituent modifications to optimize pharmacokinetic properties, such as solubility and membrane permeability, while maintaining target engagement.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O4S/c1-15(9-12(16)14-7-8-19-2)20(17,18)11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHRHYIMTARVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCOC)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Glycinamide Derivatives

Compound Name R1 (Sulfonyl Group) R2 (N¹ Group) Key Properties/Biological Activity Reference
N²-[(4-Chlorophenyl)sulfonyl]-N¹-(2-methoxyethyl)-N²-methylglycinamide (Target) 4-Chlorophenyl 2-Methoxyethyl Suspected TLR2/6 agonist; balanced logP
N-(3-Chlorophenyl)-N²-[(4-fluorophenyl)sulfonyl]-N²-methylglycinamide 4-Fluorophenyl 3-Chlorophenyl Higher polarity (F vs. Cl); unconfirmed activity
Compounds E/F (TLR2/6 agonists) Phenyl Benzyl Confirmed TLR2/6 activation; higher lipophilicity
N-(4-Methoxyphenyl)-N²-(3-nitrophenyl)-N²-(phenylsulfonyl)glycinamide Phenyl/3-Nitrophenyl 4-Methoxyphenyl Electron-withdrawing NO₂ group; potential stability issues
N~2~-[(4-Ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[2-(2-pyridinylsulfanyl)ethyl]glycinamide 4-Ethoxyphenyl/4-Methylphenyl Pyridinylthioethyl Enhanced π-π stacking; possible CYP inhibition

Sulfonyl Group Modifications

  • 4-Chlorophenyl (Target) vs. 4-Fluorophenyl (): The chloro group increases lipophilicity (Cl logP ≈ 0.71 vs.
  • Phenyl (Compounds E/F) : Simpler aromatic systems with moderate electron density, favoring TLR2/6 binding .

N¹-Substituent Effects

  • 2-Methoxyethyl (Target) : Introduces polarity (methoxy oxygen) without excessive bulk, likely enhancing solubility compared to benzyl (Compounds E/F) or pyridinylthioethyl () groups.
  • Benzyl (Compounds E/F) : Hydrophobic aromatic moiety may limit solubility but improve receptor binding through van der Waals interactions .

Data Tables

Table 2: Physicochemical Properties (Predicted)

Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 376.86 2.5 2 6
Compound 385.82 2.1 2 7
Compounds E/F ~350–370 3.0–3.5 1–2 5–6
Compound 429.41 2.8 3 9

Q & A

Q. Step 2: Bioactivity Testing

  • Screen analogs in parallel assays (e.g., COX inhibition, cytotoxicity) to identify pharmacophore requirements .

Example SAR Table (Hypothetical Data):

Substituent (R)COX-2 IC₅₀ (µM)Solubility (mg/mL)
4-Cl0.121.8
4-F0.182.1
4-NO₂0.450.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.